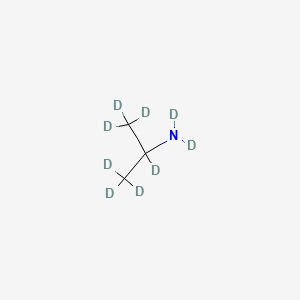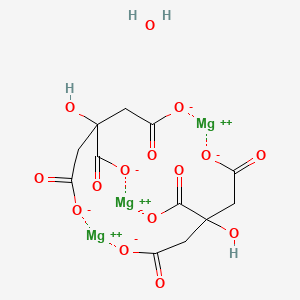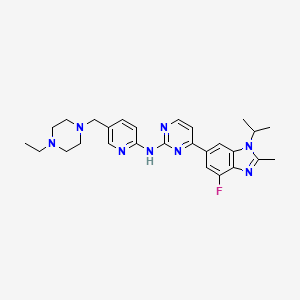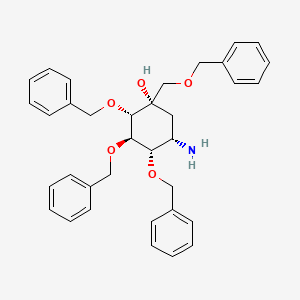
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid is a chiral compound that has garnered significant interest in the pharmaceutical industry. This compound is particularly notable for its role as an intermediate in the synthesis of Ticagrelor, a medication used to reduce the risk of thrombotic cardiovascular events.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid involves several key steps. One method includes the cyclopropanization reaction, followed by the conversion of the resulting compound into acid amides. This is then subjected to Hofmann degradation to yield the desired product. The final step involves forming a salt with D-Mandelic Acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process typically involves CBS asymmetric reduction reactions, where borine tetrahydrofuran or borine N,N-diethylaniline is used as the reducing agent. The catalyst for these reactions is often a compound with a specific structure designed to facilitate the reduction .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to achieve desired properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation and reducing agents such as borine tetrahydrofuran for reduction. Substitution reactions often involve nucleophiles that can replace specific functional groups on the compound .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluorophenyl derivatives, while reduction can produce various cyclopropanamine derivatives .
Applications De Recherche Scientifique
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex molecules. In biology, it serves as a tool for studying enzyme interactions and metabolic pathways. In medicine, its primary application is in the synthesis of Ticagrelor, which is used to treat acute coronary syndromes.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid involves its interaction with specific molecular targets. In the case of Ticagrelor, the compound acts as a P2Y12 receptor antagonist, inhibiting platelet aggregation and reducing the risk of thrombotic events. The molecular pathways involved include the inhibition of ADP-induced platelet activation, which is crucial for preventing clot formation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine D-Mandelic Acid include other difluorophenyl derivatives and cyclopropanamine compounds. Examples include (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine and (1R,2S)-2-(2,4-Difluorophenyl)cyclopropanamine .
Uniqueness: What sets this compound apart is its specific chiral configuration and its role as a key intermediate in the synthesis of Ticagrelor. This unique combination of properties makes it a valuable compound in both research and pharmaceutical applications .
Propriétés
Formule moléculaire |
C17H17F2NO3 |
|---|---|
Poids moléculaire |
321.32 g/mol |
Nom IUPAC |
(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,8H,4,12H2;1-5,7,9H,(H,10,11)/t6-,8+;7-/m01/s1 |
Clé InChI |
RYGWYQLKZLPBNG-UZQPLBNCSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)O)O |
SMILES canonique |
C1C(C1N)C2=C(C(=CC=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


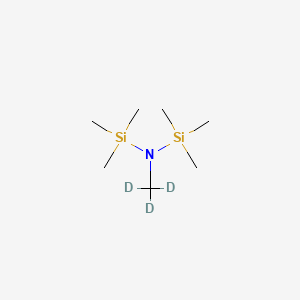
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
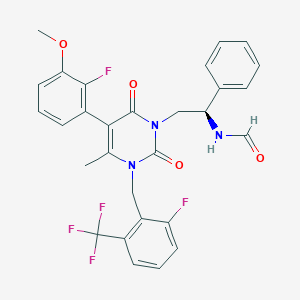
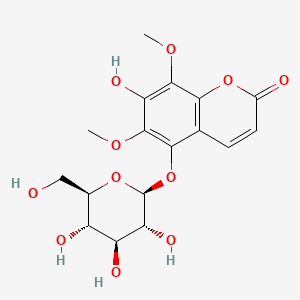

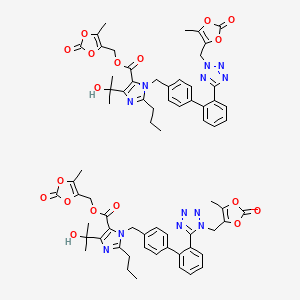

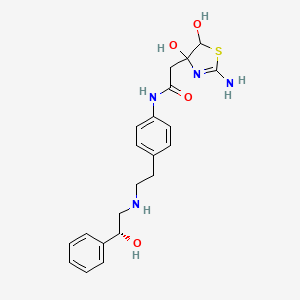
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
